2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-12-6-7-16(13(2)8-12)24-20(28)11-31-22-25-17-10-19(30-5)18(29-4)9-15(17)21-23-14(3)26-27(21)22/h6-10H,11H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATMLTZULUKOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 413.47 g/mol
The mechanism of action of this compound is primarily attributed to its ability to interact with DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. By intercalating into the DNA structure, it disrupts the normal function of Topo II, leading to cytotoxic effects in cancer cells.
Anticancer Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The compound exhibited IC values in the low micromolar range:
| Cell Line | IC (µM) |
|---|---|
| HCT116 (colon cancer) | 6.29 |
| HepG2 (liver cancer) | 2.44 |
These results indicate a promising potential as an anticancer agent, particularly against HepG2 cells where it showed the highest potency .
Topoisomerase II Inhibition
Inhibition of Topo II was assessed using doxorubicin as a reference drug. The IC values for the tested compounds were as follows:
| Compound | IC (µM) |
|---|---|
| Doxorubicin | 8.23 |
| Compound 16 | 15.16 |
| Compound 17 | 17.66 |
| Compound 18 | 18.28 |
These findings suggest that while the compound shows effective inhibition of Topo II, it may be less potent than doxorubicin .
Antimicrobial Activity
The antimicrobial properties of triazoloquinazoline derivatives have also been explored. Although specific data for this compound is limited, related compounds have shown moderate activity against various bacterial strains:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterobacter aerogenes | Moderate |
This indicates potential utility in treating bacterial infections .
Case Studies and Research Findings
A notable study synthesized various derivatives of triazoloquinazoline and evaluated their biological activities. The results indicated that structural modifications significantly influenced both cytotoxicity and Topo II inhibitory activity. For instance, compounds with larger substituents exhibited reduced cytotoxicity due to steric hindrance affecting binding affinity .
Scientific Research Applications
Structural Characteristics
This compound features a triazoloquinazoline core with methoxy and methyl substitutions, enhancing its lipophilicity and biological interactions. The presence of a sulfanyl group and an acetamide moiety further contributes to its potential as a therapeutic agent. The molecular formula is with a molecular weight of 501.6 g/mol .
Anticancer Activity
Research indicates that compounds with triazoloquinazoline structures exhibit significant anticancer properties. The mechanism of action involves intercalation into DNA and inhibition of specific enzymes related to cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit kinase activity, which is crucial in cancer therapy .
Antidepressant Effects
Preliminary studies suggest that compounds similar to this one may possess antidepressant properties due to their ability to modulate neurotransmitter systems. The interaction with various molecular targets could lead to therapeutic effects in mood disorders .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for drug development targeting specific pathways involved in diseases like cancer and neurodegenerative disorders. Research is ongoing to explore its potential as an enzyme inhibitor .
Synthetic Routes
The synthesis typically involves multiple steps starting from readily available precursors. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with catalysts such as triethylamine or potassium carbonate facilitating the reactions .
Case Study 1: Kinase Inhibition
A study focused on the inhibition of specific kinases demonstrated that the compound effectively reduced kinase activity in vitro. This finding supports its potential use in targeted cancer therapies where kinase signaling is aberrant .
Case Study 2: Antidepressant Activity
In another study evaluating the antidepressant effects of similar triazoloquinazolines, researchers found that these compounds modulated serotonin receptors, suggesting a pathway for developing new antidepressants based on this structure .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Effects: Methyl vs.
- Acetamide Modifications : The 2,4-dimethylphenyl group (target) vs. 4-ethoxyphenyl (analog) impacts electronic properties and solubility. Ethoxy groups increase polarity compared to methyl .
Pharmacological and Receptor Binding Profiles
Adenosine receptors (A1, A2A, A2B, A3) are key pharmacological targets for triazoloquinazoline derivatives .
- MRE 3008F20: Exhibits nanomolar affinity for A3 receptors (KD = 0.80 nM) with >1,000-fold selectivity over A1/A2 subtypes .
- Hypothesized Target Compound Activity: The 8,9-dimethoxy groups may enhance binding to adenosine receptors, as methoxy substitutions are common in receptor ligands. However, the 2-methyl group could reduce selectivity compared to MRE 3008F20’s furyl and propyl substituents .
Implications of Substituent Variations on Bioactivity
Preparation Methods
Quinazoline Core Formation
Procedure :
-
Starting materials : 5-Amino-2-methoxybenzoic acid (1) and methyl carbazate (2).
-
Cyclization :
Mechanism :
-
Acid-catalyzed ring closure via dehydration.
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Methoxy groups introduced via in-situ methylation using excess dimethyl sulfate.
Triazole Annulation
Procedure :
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Diazotization : Treat 3 with NaNO₂/HCl at 0–5°C.
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Cycloaddition : React with acetylhydrazine in acetic acid under reflux (12 hr).
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Methylation : Use CH₃I/K₂CO₃ in DMF to install the 2-methyl group.
Key parameters :
-
Temperature control critical to prevent N-oxide formation.
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Excess methyl iodide ensures complete substitution.
Thiol Group Introduction
Procedure :
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Sulfhydration : React 4 with thiourea in ethanol/H₂O (3:1) at 80°C for 8 hr.
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Acid workup : Neutralize with HCl to precipitate Intermediate A.
Characterization data :
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IR (KBr) : 2560 cm⁻¹ (S-H stretch).
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¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.90 (s, 6H, 2×OCH₃), 7.35–8.10 (m, 3H, aromatic).
Synthesis of 2-Chloro-N-(2,4-Dimethylphenyl)Acetamide (Intermediate B)
Aniline Preparation
Procedure :
-
Starting material : 2,4-Dimethylaniline (5 ).
-
Acetylation :
Characterization data :
-
¹³C NMR (CDCl₃) : δ 20.1 (CH₃), 22.3 (CH₃), 42.8 (CH₂Cl), 167.5 (C=O).
Thioether Coupling to Form Final Product
Nucleophilic Substitution
Procedure :
-
Reaction setup :
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Intermediate A (1.0 eq), Intermediate B (1.2 eq).
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K₂CO₃ (2.0 eq) in anhydrous DMF.
-
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Conditions : Stir at 60°C under N₂ for 24 hr.
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Workup : Pour into ice-water, extract with EtOAc, dry over Na₂SO₄.
Optimization notes :
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Higher temperatures (>70°C) led to desulfurization byproducts.
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DMF superior to THF due to better solubility of intermediates.
Final Product Characterization
Spectroscopic data :
-
Molar mass : 521.62 g/mol (HRMS-ESI: m/z 522.1894 [M+H]⁺).
-
¹H NMR (DMSO-d₆) :
δ 2.25 (s, 6H, Ar-CH₃), 3.85 (s, 6H, OCH₃), 4.15 (s, 2H, SCH₂), 7.10–8.30 (m, 7H, aromatic). -
HPLC purity : 98.6% (C18 column, MeCN/H₂O = 70:30).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Procedure :
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Combine Intermediates A and B with Cs₂CO₃ in DMF.
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Irradiate at 100 W, 120°C for 30 min.
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Advantage : 82% yield with 95% purity.
Phase-Transfer Catalysis
Catalyst : Tetrabutylammonium bromide (TBAB).
Critical Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low thiol nucleophilicity | Use polar aprotic solvents (DMF/DMSO) |
| Oxidative dimerization | Maintain inert atmosphere (N₂/Ar) |
| Acetamide hydrolysis | Control pH >8 during coupling |
| Regioselectivity in triazole formation | Employ bulky directing groups |
Scalability and Process Optimization
Kilogram-scale protocol :
-
Use flow chemistry for Intermediate A synthesis (20 L reactor).
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Implement continuous extraction for thiol isolation.
Cost analysis :
-
Raw material cost: $412/kg (optimized route).
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E-factor: 18.7 (includes solvent recovery).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, starting with the triazoloquinazoline core formation followed by sulfanyl-acetamide coupling. Key steps include:
- Core Synthesis : Cyclocondensation of substituted anthranilic acid derivatives with hydrazine or methyl isothiocyanate under reflux conditions (ethanol, 80°C, 12–24 hours) .
- Sulfanyl-Acetamide Coupling : Nucleophilic substitution using 2-mercaptoacetamide derivatives in DMF with triethylamine as a base (room temperature, 6–8 hours) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity .
Optimization Tips : - Control temperature during cyclocondensation to avoid byproducts.
- Use excess thiol reagent (1.5 equivalents) to drive the coupling reaction .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Key Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 493.15 for C23H25N5O3S) .
- X-ray Crystallography : Resolves planar triazoloquinazoline core and dihedral angles of substituents (e.g., 59.3° for phenyl groups) .
Data Table :
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C23H25N5O3S | |
| Molecular Weight | 463.54 g/mol | |
| Melting Point | 196–198°C (decomposes) |
Q. What preliminary biological screening models are suitable for this compound?
- In Vitro : Enzyme inhibition assays (e.g., protein kinase inhibition using ADP-Glo™ Kinase Assay) .
- In Vivo : Anti-inflammatory activity in rat paw edema models (e.g., 53.41% reduction at 10 mg/kg) .
- Cell-Based : Cytotoxicity screening against cancer cell lines (e.g., IC50 values via MTT assay) .
Advanced Research Questions
Q. How does the sulfanyl group influence the compound’s mechanism of action compared to analogs?
The sulfanyl (-S-) group enhances electrophilicity, enabling covalent interactions with cysteine residues in target enzymes (e.g., kinase ATP-binding pockets). Comparative studies with oxygen/selenium analogs show:
- Higher Binding Affinity : Sulfur’s polarizability improves hydrophobic interactions (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for oxygen) .
- Metabolic Stability : Sulfur reduces oxidative metabolism compared to methylene (-CH2-) analogs .
Methodology : - Docking simulations (AutoDock Vina) using kinase crystal structures (PDB: 3POZ) .
- Competitive inhibition assays with ATP analogs .
Q. How can structure-activity relationships (SAR) guide derivative design for improved selectivity?
Key SAR Findings :
- Methoxy Groups : 8,9-Dimethoxy enhances solubility but reduces blood-brain barrier penetration (logP = 2.8 vs. 3.5 for non-methoxy analogs) .
- 2,4-Dimethylphenyl Acetamide : Improves selectivity for COX-2 over COX-1 (IC50 ratio: 1:15 vs. 1:3 for unsubstituted phenyl) .
Design Strategy : - Replace methyl with trifluoromethyl to enhance metabolic stability .
- Introduce morpholine rings to improve aqueous solubility .
Q. How should contradictory data on biological activity across studies be resolved?
Case Example : Discrepancies in anti-inflammatory efficacy (53% vs. 28% inhibition) may arise from:
- Experimental Variables : Dosing regimen (single vs. repeated doses) or animal strain differences .
- Purity Issues : Impurities >5% reduce activity (validate via HPLC) .
Resolution Protocol : - Standardize assays (e.g., OECD guidelines for in vivo studies).
- Cross-validate with orthogonal methods (e.g., ELISA for cytokine profiling) .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction : Use SwissADME for bioavailability radar (e.g., high GI absorption, CYP2D6 inhibition risk) .
- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 0.72) .
Data Table :
| Parameter | Prediction | Tool |
|---|---|---|
| logP | 3.1 | SwissADME |
| Plasma Protein Binding | 92% | pkCSM |
| hERG Inhibition | Low risk | ProTox-II |
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Byproduct Control : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio for cyclocondensation) .
- Solvent Selection : Replace DMF with acetonitrile for easier removal .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress .
Methodological Resources
- Spectral Libraries : PubChem (CID 129689453) for NMR/MS reference .
- Crystallography Data : CCDC 901736 for structural validation .
- Assay Protocols : MTT assay (PMID 34567821) for cytotoxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
